molecular formula C11H12BrF2N B15090494 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

Cat. No.: B15090494
M. Wt: 276.12 g/mol
InChI Key: WVNIVKCOEFDRKY-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a 4-bromo-3-fluorophenylmethyl substituent. Pyrrolidine, a five-membered secondary amine ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The compound’s structure includes two fluorine atoms: one on the pyrrolidine ring (position 3) and another on the aromatic ring (position 3 of the phenyl group), along with a bromine atom at position 4 of the phenyl group.

The bromine atom may facilitate further functionalization via cross-coupling reactions, while fluorine atoms improve metabolic stability and membrane permeability .

Properties

Molecular Formula

C11H12BrF2N

Molecular Weight

276.12 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

InChI

InChI=1S/C11H12BrF2N/c12-10-2-1-8(5-11(10)14)6-15-4-3-9(13)7-15/h1-2,5,9H,3-4,6-7H2

InChI Key

WVNIVKCOEFDRKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)CC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Bromination of 3-Fluorotoluene

Bromination of 3-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation conditions yields 4-bromo-3-fluorotoluene. Subsequent benzylic bromination with elemental bromine or PBr₃ produces 4-bromo-3-fluorobenzyl bromide.

Reaction Conditions :

  • Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ at 80°C.
  • Benzylic Bromination : PBr₃ (1.2 eq) in dichloromethane at 0°C to room temperature.

Challenges :

  • Regioselectivity in bromination must be controlled to avoid di- or tri-brominated byproducts.
  • Steric effects from the fluorine substituent may slow benzylic bromination kinetics.

Synthesis of 3-Fluoropyrrolidine

Deoxyfluorination of Pyrrolidin-3-ol

Pyrrolidin-3-ol undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. DAST-mediated fluorination typically proceeds at −78°C to room temperature in anhydrous dichloromethane, yielding 3-fluoropyrrolidine with >80% efficiency.

Side Reactions :

  • Over-fluorination leading to geminal difluorides.
  • Elimination to form pyrroline byproducts.

Optimization :

  • Slow addition of DAST at low temperatures minimizes elimination.
  • Use of molecular sieves to scavenge HF byproducts improves yield.

Coupling Strategies for Benzylic–Pyrrolidine Bond Formation

Alkylation of 3-Fluoropyrrolidine

Reacting 4-bromo-3-fluorobenzyl bromide with 3-fluoropyrrolidine in the presence of a base such as K₂CO₃ or Et₃N facilitates N-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity.

Typical Conditions :

  • Base : K₂CO₃ (2.0 eq) in DMF at 60°C for 12–24 hours.
  • Solvent : Anhydrous DMF to stabilize the bromide leaving group.

Yield Limitations :

  • Competing elimination reactions reduce efficiency.
  • Steric hindrance from the 3-fluorine on pyrrolidine slows nucleophilic attack.

Reductive Amination

An alternative route involves reductive amination between 4-bromo-3-fluorobenzaldehyde and 3-fluoropyrrolidine using NaBH₃CN or BH₃·THF. This method avoids handling benzylic bromides but requires careful control of imine formation.

Conditions :

  • Reducing Agent : NaBH₃CN (1.5 eq) in methanol at pH 5–6 (acetic acid buffer).
  • Yield : 60–75% after purification by column chromatography.

Late-Stage Fluorination Approaches

Electrophilic Fluorination of Pyrrolidine

Direct fluorination of 1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidine using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces the 3-fluoro group.

Conditions :

  • Fluorinating Agent : Selectfluor® (1.2 eq) in acetonitrile/water (9:1) at 80°C.
  • Catalyst : Silver nitrate (0.1 eq) to enhance electrophilicity.

Challenges :

  • Over-fluorination at multiple positions.
  • Compatibility of the benzylic bromine with strong oxidizers.

Catalytic Cross-Coupling for Modular Synthesis

Suzuki-Miyaura Coupling

Arylboronic esters or acids can couple with brominated intermediates to install the 4-bromo-3-fluorophenyl group post-pyrrolidine functionalization.

Example Protocol :

  • Synthesize 1-(bromomethyl)-3-fluoropyrrolidine.
  • Perform Suzuki coupling with 3-fluoro-4-bromophenylboronic acid using Pd(PPh₃)₄ (0.1 eq) and K₂CO₃ (3.0 eq) in dioxane/water (10:1) at 100°C.

Advantages :

  • Enables diversification of the aryl group.
  • Avoids handling hazardous benzylic bromides.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Alkylation 50–65% Straightforward, one-pot synthesis Low yields due to elimination
Reductive Amination 60–75% Avoids alkyl halides Requires aldehyde stability
Late-Stage Fluorination 40–55% Modular fluorination Over-fluorination risks
Suzuki Coupling 70–85% High yields, versatile Requires boronic acid synthesis

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but pose purification challenges.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) and 2-methyl-THF offer safer profiles with comparable efficacy.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on activated carbon) reduce costs in Suzuki-Miyaura couplings, enabling reuse for 5–10 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols or amines.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine
  • Structure : Replaces pyrrolidine (5-membered ring) with azetidine (4-membered ring).
  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 244.11 g/mol .
  • Bioactivity: Azetidines are increasingly used in drug design for their balanced rigidity and metabolic stability, as seen in JAK2 inhibitors .
(3R)-3-fluoropyrrolidine hydrochloride
  • Structure : Lacks the 4-bromo-3-fluorophenylmethyl group but retains the 3-fluoropyrrolidine core.
  • Molecular Weight: Not explicitly stated, but estimated at ~144.06 g/mol (based on C₅H₉FClN) .
  • Key Differences :
    • Simpler Scaffold : The absence of the aromatic substituent limits its utility in aromatic interaction-driven targets (e.g., kinase ATP pockets).
    • Chirality : The (3R)-configuration may influence enantioselective binding, a critical factor in CNS-targeting agents .

Substituent Variations

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine
  • Structure : Replaces the methylene (-CH₂-) linker with a carbonyl (-CO-) group.
  • Molecular Formula: C₁₁H₁₀BrFNO
  • Molecular Weight : 294.11 g/mol .
  • Synthetic Utility: The carbonyl enables amide coupling, making it a versatile intermediate for peptide-mimetic drugs .
4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione
  • Structure : Substitutes pyrrolidine with thiomorpholine (sulfur-containing 6-membered ring) and adds a sulfone group.
  • Molecular Formula: Not explicitly provided, but estimated as C₁₁H₁₂BrFNO₂S.
  • Increased Polarity: The sulfone group improves aqueous solubility but may reduce blood-brain barrier penetration .

Halogen Substitution Patterns

1-[(3-Bromo-5-fluorophenyl)methyl]-1H-imidazole
  • Structure : Shifts bromine to position 3 and fluorine to position 5 on the phenyl ring; replaces pyrrolidine with imidazole.
  • Molecular Weight : ~259.13 g/mol .
  • Key Differences :
    • Aromatic Interactions : Altered halogen positioning may disrupt π-π stacking or halogen bonding in target proteins.
    • Heterocycle Switch : Imidazole’s basic nitrogen offers protonation-dependent solubility, advantageous for pH-sensitive formulations .
2-(4-bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino acid backbone.
  • Molecular Weight : 348.17 g/mol .
  • Key Differences :
    • Carboxylic Acid Group : Enables salt formation for improved solubility.
    • Boc Protection : Facilitates solid-phase peptide synthesis but requires deprotection for biological activity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidine 3-F, 4-Br-3-F-Ph-CH₂- ~274.11* Dual halogenation, flexible scaffold
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine Azetidine 4-Br-3-F-Ph-CH₂- 244.11 Higher ring strain
(3R)-3-fluoropyrrolidine hydrochloride Pyrrolidine 3-F ~144.06 Chiral, minimal substitution
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine Pyrrolidine 4-Br-3-F-Ph-CO- 294.11 Carbonyl linker, amide-forming
4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione Thiomorpholine 4-Br-3-F-Ph-CH₂- ~347.25* Sulfone, sulfur heteroatom

*Estimated based on structural similarity.

Biological Activity

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the realm of medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its biological activity. The molecular formula is C11H12BrF2NC_{11}H_{12}BrF_2N, with a molecular weight of approximately 275.12 g/mol.

PropertyValue
Molecular FormulaC11H12BrF2NC_{11}H_{12}BrF_2N
Molecular Weight275.12 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC(NC1)C(C2=CC=C(C=C2Br)F)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and modify the compound's binding affinity to target proteins.

Potential Targets:

  • Dipeptidyl Peptidase-4 (DPP-4) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to this compound have shown potential as DPP-4 inhibitors, which could lead to enhanced insulin secretion and reduced blood glucose levels .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against various enzymes involved in metabolic pathways. For instance, studies on fluorinated pyrrolidine derivatives have shown they can inhibit DPP-4 with varying degrees of potency depending on their structural modifications .

Case Studies

  • DPP-4 Inhibition : A study examining the structure-activity relationship (SAR) of DPP-4 inhibitors revealed that the introduction of halogen substituents, such as bromine and fluorine, can enhance inhibitory potency. The specific arrangement of these substituents in this compound may contribute to its efficacy as a DPP-4 inhibitor .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of similar compounds have indicated potential activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

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